molecular formula C10H9ClO4 B1511496 2-Chloro-4-(ethoxycarbonyl)benzoic acid CAS No. 911314-33-5

2-Chloro-4-(ethoxycarbonyl)benzoic acid

Cat. No.: B1511496
CAS No.: 911314-33-5
M. Wt: 228.63 g/mol
InChI Key: ISWSHAUYECCMOP-UHFFFAOYSA-N
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Description

2-Chloro-4-(ethoxycarbonyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a chloro group at the 2-position and an ethoxycarbonyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Friedel-Crafts Acylation: This involves the acylation of 2-chlorobenzoic acid with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Direct Chlorination: Chlorination of 4-(ethoxycarbonyl)benzoic acid using chlorine gas in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(ethoxycarbonyl)benzoic acid can undergo various types of reactions, including:

  • Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of 2-chloro-4-(ethoxycarbonyl)benzyl alcohol.

  • Substitution: Substitution reactions can occur at the chloro position, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to 2-chloro-4-(ethoxycarbonyl)benzoic anhydride.

  • Reduction: The reduction product is 2-chloro-4-(ethoxycarbonyl)benzyl alcohol.

  • Substitution: Substitution at the chloro position can yield 2-hydroxy-4-(ethoxycarbonyl)benzoic acid.

Scientific Research Applications

2-Chloro-4-(ethoxycarbonyl)benzoic acid finds applications in various scientific research fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It serves as a precursor in the synthesis of drugs that target specific diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-4-(ethoxycarbonyl)benzoic acid exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-4-(methoxycarbonyl)benzoic acid: Similar structure with a methoxy group instead of an ethoxy group.

  • 2-Bromo-4-(ethoxycarbonyl)benzoic acid: Similar structure with a bromo group instead of a chloro group.

  • 4-(Ethoxycarbonyl)benzoic acid: Similar structure without the chloro group.

Uniqueness: 2-Chloro-4-(ethoxycarbonyl)benzoic acid is unique due to its specific combination of functional groups, which influences its reactivity and applications. The presence of both chloro and ethoxycarbonyl groups allows for diverse chemical transformations and biological activities.

Properties

IUPAC Name

2-chloro-4-ethoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSHAUYECCMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743177
Record name 2-Chloro-4-(ethoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911314-33-5
Record name 2-Chloro-4-(ethoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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